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These application notes provide detailed protocols and performance data for three common

electrochemical methods for the trace-level detection of Lead(II) (Pb²⁺): Anodic Stripping

Voltammetry (ASV), Potentiometry using Ion-Selective Electrodes (ISEs), and Electrochemical

Impedance Spectroscopy (EIS) with DNAzyme-based biosensors.

Anodic Stripping Voltammetry (ASV) for Pb²⁺
Detection
Anodic Stripping Voltammetry is a highly sensitive electrochemical technique for trace metal ion

analysis. It involves a two-step process: electrolytic deposition (preconcentration) of the target

metal onto the working electrode, followed by anodic stripping (reoxidation) of the metal back

into the solution. The stripping current is proportional to the concentration of the metal in the

sample.

Experimental Protocol: ASV with In-Situ Mercury Film
Electrode
This protocol describes the determination of Pb²⁺ in an aqueous sample using a glassy carbon

electrode with an in-situ plated mercury film.
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Materials and Reagents:

Potentiostat with a three-electrode cell setup (Working Electrode: Glassy Carbon Electrode;

Reference Electrode: Ag/AgCl; Counter Electrode: Platinum wire)

Stirring plate and stir bar

Volumetric flasks and pipettes

Supporting Electrolyte: 0.1 M KNO₃ with 50 mM HNO₃

Mercury plating solution: 40 ppm Hg(NO₃)₂ in the supporting electrolyte

Standard Pb²⁺ solution (1000 ppm)

High-purity water (Milli-Q or equivalent)

Nitrogen gas for deoxygenation

Procedure:

Electrode Preparation:

Polish the glassy carbon electrode with alumina slurry on a polishing pad, rinse thoroughly

with deionized water, and sonicate for 2 minutes in ethanol and then water.

Dry the electrode under a stream of nitrogen.

Sample and Standard Preparation:

Prepare a series of Pb²⁺ standard solutions (e.g., 10, 20, 50, 100 ppb) by diluting the 1000

ppm stock solution with the supporting electrolyte.

Prepare the unknown sample by mixing it with an equal volume of the supporting

electrolyte containing 40 ppm Hg(NO₃)₂.[1]

Transfer a known volume of the prepared sample or standard into the electrochemical cell.

Deoxygenation:
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Purge the solution in the cell with high-purity nitrogen gas for 5-10 minutes to remove

dissolved oxygen, which can interfere with the measurement. Maintain a nitrogen blanket

over the solution during the experiment.

Preconcentration (Deposition) Step:

Apply a deposition potential of -0.9 V (vs. Ag/AgCl) to the working electrode for a set

deposition time (e.g., 120 seconds) while stirring the solution.[1] During this step, both

Hg²⁺ and Pb²⁺ are reduced and deposited onto the electrode surface, forming a mercury

amalgam.

Stop the stirring and allow the solution to become quiescent for 30 seconds before the

stripping step.

Stripping (Measurement) Step:

Scan the potential from -0.9 V to 0.0 V using a suitable waveform, such as differential

pulse voltammetry (DPV) or square-wave voltammetry (SWV). For DPV, typical

parameters are a pulse height of 50 mV, a step height of 2 mV, and a cycle period of 20

ms.[1]

Record the resulting voltammogram. The peak current corresponding to the oxidation of

lead (around -0.4 V to -0.6 V) is proportional to the concentration of Pb²⁺ in the sample.[2]

Cleaning Step:

After each measurement, clean the electrode by holding the potential at +0.4 V for 30

seconds to strip off any remaining mercury and lead.[1]

Calibration and Analysis:

Generate a calibration curve by plotting the peak stripping current versus the

concentration of the Pb²⁺ standards.

Determine the concentration of Pb²⁺ in the unknown sample by comparing its peak current

to the calibration curve.
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Figure 1. Experimental workflow for Anodic Stripping Voltammetry.

Potentiometric Detection of Pb²⁺ using an Ion-
Selective Electrode (ISE)
Potentiometric sensors, particularly ion-selective electrodes (ISEs), measure the potential

difference between the ISE and a reference electrode, which is related to the activity (and thus

concentration) of the target ion in the solution according to the Nernst equation.

Experimental Protocol: Pb²⁺-ISE Measurement
This protocol outlines the use of a commercial or lab-prepared Pb²⁺-ISE for the determination

of lead concentration.

Materials and Reagents:

pH/mV meter or ion meter

Pb²⁺ Ion-Selective Electrode

Reference Electrode (e.g., double junction Ag/AgCl)

Magnetic stirrer and stir bar

Plastic labware (to avoid adsorption of Pb²⁺ onto glass)
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Ionic Strength Adjuster (ISA): 5 M NaClO₄[3]

Standard Pb²⁺ solutions (e.g., 10⁻⁶ M to 10⁻¹ M)

High-purity water

Procedure:

Electrode Preparation:

If the ISE has been stored dry, soak it in a mid-range standard solution (e.g., 100 ppm) for

about 10 minutes.[4]

Fill the reference electrode with the appropriate filling solution.

Connect the ISE and reference electrode to the pH/mV meter.

Calibration:

Prepare a series of Pb²⁺ standards by serial dilution.

For each standard, place a known volume (e.g., 100 mL) into a plastic beaker.

Add a small, constant volume of ISA (e.g., 2 mL) to each standard to maintain a constant

ionic strength and adjust the pH. The sample pH should be between 3 and 7.[4]

Start with the lowest concentration standard, place the electrodes in the solution, and stir

gently.

Once the potential reading stabilizes, record the millivolt value.

Rinse the electrodes with deionized water and blot dry between measurements.

Repeat for all standards, moving from lowest to highest concentration.

Plot the recorded mV values against the logarithm of the Pb²⁺ concentration to create a

calibration curve. The slope should be near 29.6 mV per decade change in concentration

for a divalent ion at 25°C.
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Sample Measurement:

Take a known volume of the sample, add the same proportion of ISA as used for the

standards, and place it in a plastic beaker with a stir bar.

Immerse the rinsed electrodes into the sample and stir.

Record the stable potential reading.

Determine the Pb²⁺ concentration in the sample using the calibration curve.
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Figure 2. Signaling pathway of a Pb²⁺ Ion-Selective Electrode.

Impedimetric DNAzyme-Based Biosensor for Pb²⁺
Detection
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Impedimetric biosensors measure changes in the electrical impedance of the electrode-solution

interface upon interaction of the target analyte with a biorecognition element. For Pb²⁺

detection, a specific DNAzyme that catalytically cleaves a substrate strand in the presence of

Pb²⁺ is often used.

Experimental Protocol: Fabrication and Measurement
This protocol describes the development of a label-free impedimetric biosensor using a gold

electrode and a Pb²⁺-specific DNAzyme.

Materials and Reagents:

Potentiostat with Electrochemical Impedance Spectroscopy (EIS) capability

Gold working electrode, Ag/AgCl reference electrode, Pt counter electrode

Thiol-modified single-stranded DNA (ssDNA) probe

Pb²⁺-specific DNAzyme catalytic strand

Hybridization buffer (e.g., Tris-HCl with NaCl and MgCl₂)

Redox probe solution: 5 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl

Pb²⁺ standard solutions

High-purity water

Procedure:

Electrode Cleaning and Preparation:

Clean the gold electrode by polishing with alumina slurry, followed by sonication in ethanol

and water.

Further clean the electrode electrochemically by cycling the potential in sulfuric acid.

Immobilization of DNA Probe:
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Incubate the cleaned gold electrode in a solution of the thiol-modified ssDNA probe (e.g., 1

µM in buffer) for several hours (e.g., 12-24 hours) at room temperature to allow for self-

assembly of a monolayer via the gold-thiol bond.

Rinse the electrode thoroughly with buffer and water to remove non-specifically bound

DNA.

Hybridization with DNAzyme:

Incubate the electrode with the immobilized probe in a solution containing the DNAzyme

catalytic strand. This forms the double-stranded DNAzyme-substrate complex on the

electrode surface.

Rinse the electrode to remove any unbound catalytic strands.

Impedance Measurement (Baseline):

Perform EIS in the redox probe solution ([Fe(CN)₆]³⁻/⁴⁻). Apply a DC potential equal to the

formal potential of the redox couple and a small AC amplitude (e.g., 5-10 mV) over a

frequency range (e.g., 100 kHz to 0.1 Hz).

Record the Nyquist plot (Z' vs. -Z''). The semicircle diameter represents the charge-

transfer resistance (Rct).

Pb²⁺ Detection:

Incubate the DNAzyme-modified electrode in the sample containing Pb²⁺ for a specific

time (e.g., 30-60 minutes). The presence of Pb²⁺ activates the DNAzyme, which then

cleaves the substrate strand.

The cleavage causes the release of DNA fragments from the electrode surface.

Impedance Measurement (After Pb²⁺ exposure):

Rinse the electrode and perform EIS again under the same conditions as the baseline

measurement.
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The cleavage and release of DNA fragments alter the interfacial properties, leading to a

decrease in the charge-transfer resistance (Rct).

Analysis:

The change in Rct (ΔRct = Rct_baseline - Rct_final) is proportional to the concentration of

Pb²⁺.

A calibration curve can be constructed by plotting ΔRct against the logarithm of Pb²⁺

concentration.
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Step 1: Immobilization

Step 2: Pb²⁺ Interaction

Step 3: Signal Generation
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Figure 3. Signaling pathway of an impedimetric DNAzyme-based biosensor.

Quantitative Data Summary
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The performance of different electrochemical methods for Pb²⁺ detection is summarized in the

table below. Note that performance can vary significantly based on the specific electrode

materials, sensor design, and experimental conditions.

Method Technique
Limit of
Detection
(LOD)

Linear Range Key Features

Voltammetry

Anodic Stripping

Voltammetry

(ASV)

21 nM (4.4 ppb)

[5][6]
25 nM - 10 µM[7]

Extremely high

sensitivity,

suitable for trace

analysis.

Potentiometry
Ion-Selective

Electrode (ISE)
10⁻¹⁰ M[8] 10⁻¹⁰ - 10⁻⁵ M[8]

Simple, low-cost,

portable, direct

measurement of

ion activity.

Impedance
DNAzyme-based

Biosensor
0.2 nM[8] 0.5 nM - 5 µM[8]

High selectivity

due to specific

biorecognition

element.

Impedance

DNAzyme on

Interdigitated

Electrodes

6.61 nM[9] 10 - 100 nM[9]

Amenable to

miniaturization

and mass

production.[9]

Disclaimer: The provided protocols are intended as a general guide. Researchers should

consult the primary literature and optimize the experimental parameters for their specific

application and instrumentation. Safety precautions should always be followed when handling

chemicals.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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